molecular formula C11H13BrFNO B7873704 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol

1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B7873704
M. Wt: 274.13 g/mol
InChI Key: MBTVMSNQLWFIRL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:

  • Bromination and Fluorination: Starting with a suitable benzene derivative, bromination and fluorination reactions are performed to introduce the bromo and fluoro substituents at the appropriate positions on the benzene ring.

  • Formation of the Pyrrolidin-3-ol Moiety: The resulting bromo-fluoro-substituted benzene compound is then reacted with a suitable amine and a reducing agent to form the pyrrolidin-3-ol structure.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the benzene ring or the pyrrolidin-3-ol moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is similar to other compounds with bromo-fluoro-substituted benzene rings and pyrrolidin-3-ol moieties. its unique combination of substituents and structure sets it apart from these compounds. Some similar compounds include:

  • 1-(4-Bromo-2-fluorophenyl)ethanone

  • 4-Bromo-2-fluorobiphenyl

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Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTVMSNQLWFIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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